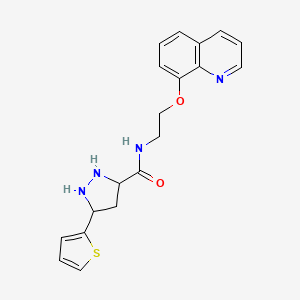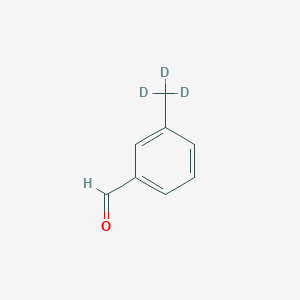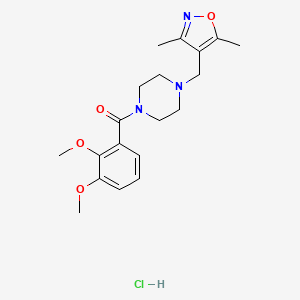
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” typically involves the formation of the thiadiazole ring followed by the introduction of the sec-butyl and thiophenesulfonamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the sec-butyl group via nucleophilic substitution reactions.
Sulfonamide Formation: Reaction of the thiadiazole derivative with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Studied for its herbicidal or pesticidal properties.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of “N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” involves its interaction with specific molecular targets and pathways. This may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonamide
- N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenecarboxamide
- N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Uniqueness
“N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Conclusion
“this compound” is a compound with diverse potential applications in various scientific fields
Propriétés
IUPAC Name |
N-butan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S3/c1-3-7(2)12-18(14,15)10-5-4-9(17-10)8-6-16-13-11-8/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPUFLVYWKJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)


![ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)
![7-chloro-2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

